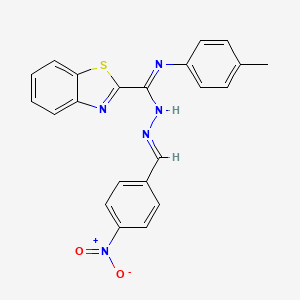

2-(4-isobutyryl-1-piperazinyl)-4-methyl-6-(1-piperidinyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives are a class of compounds with wide-ranging pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975). These compounds often involve piperazinyl or piperidinyl groups, which can significantly impact their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic attack on 2,4,6-trichloropyrimidine by amines, leading to a series of compounds with varied substituents and potential biological activities (Mattioda et al., 1975). Other approaches include condensation reactions and oxidative decarboxylation followed by beta-iodination of amino acids for the synthesis of substituted pyrrolidines and piperidines, which can also lead to pyrimidine derivatives (Boto et al., 2001).

Molecular Structure Analysis

Pyrimidine derivatives can adopt various molecular geometries, including nonplanar configurations with boat conformations. The molecular structure is often determined by the nature of the substituents on the pyrimidine ring and the interactions between different functional groups (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives includes their ability to undergo nucleophilic substitution, displacement reactions with piperazines, and cyclization to form more complex structures (Matsumoto & Minami, 1975). These reactions are crucial for the diversification of pyrimidine chemistry and the development of compounds with desired biological activities.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by the molecular structure and the nature of substituents. Detailed crystallographic analysis reveals the conformational preferences and intermolecular interactions that dictate the solid-state properties of these compounds (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the pyrimidine derivatives. Studies on structure-activity relationships (SAR) help in understanding how modifications in the chemical structure impact the biological activity and chemical properties of these molecules (Sekiya et al., 1983).

科学的研究の応用

Synthesis and Pharmacological Properties

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their diverse pharmacological properties. For instance, a related study focused on synthesizing 4-piperazino-5-methylthiopyrimidines, which displayed significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential utility of such compounds in clinical settings (Mattioda et al., 1975).

Antibacterial Activity

Another research avenue explored the antibacterial efficacy of pyrido(2,3-d)pyrimidine derivatives, which were synthesized from 2-methylthio derivatives. These compounds showed heightened activity against gram-negative bacteria, including Pseudomonas aeruginosa, compared to piromidic acid. Such findings underscore the significance of piperazinyl-pyrimidines in developing new antibacterial agents (Matsumoto & Minami, 1975).

Anti-inflammatory and Analgesic Activities

Further investigations into pyrimidine derivatives have unveiled their potential in addressing inflammation and pain. A study synthesized a range of pyrimidine and bispyrimidine derivatives and evaluated them for their anti-inflammatory and analgesic activities, finding several compounds with significant efficacy (Sondhi et al., 2007).

Antiproliferative Activity Against Human Cancer Cell Lines

The exploration of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines has shown promising antiproliferative effects. This highlights the compound's potential as a cancer therapeutic agent, with certain derivatives demonstrating significant activity across multiple cell lines (Mallesha et al., 2012).

DNA Interaction and Potential as Fluorescent Probes

A study on benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, underscored the potential of such compounds as DNA-specific fluorescent probes. These molecules exhibited planar structures facilitating intermolecular interactions and enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

特性

IUPAC Name |

2-methyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O/c1-14(2)17(24)22-9-11-23(12-10-22)18-19-15(3)13-16(20-18)21-7-5-4-6-8-21/h13-14H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKIIQRFILEFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)